

Vofopitant Dihydrochloride: Solubility Profile and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Vofopitant Dihydrochloride

Cat. No.: B064654

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Vofopitant Dihydrochloride is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic effects in a variety of disorders, including emesis, anxiety, and depression.^{[1][2][3][4][5]} Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies. This document provides a detailed overview of the solubility of **Vofopitant Dihydrochloride** in dimethyl sulfoxide (DMSO) and other solvent systems, along with comprehensive protocols for its dissolution and a diagram of its target signaling pathway.

Solubility Data

The solubility of **Vofopitant Dihydrochloride** can vary significantly depending on the solvent and any co-solvents used. The following table summarizes available quantitative solubility data for easy reference.

Solvent/System	Solubility	Notes
Water	33.33 mg/mL	Ultrasonic assistance may be required.[6]
Phosphate-Buffered Saline (PBS)	50 mg/mL	No additional notes provided. [7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL	Results in a clear solution.[7]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	Results in a clear solution.[7]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	Results in a clear solution.[7]
DMSO	Soluble	A 10 mM stock solution in DMSO is commercially available.[7]

Experimental Protocols

Accurate and reproducible solubility determination is crucial for reliable experimental outcomes. The following section details standardized protocols for preparing **Vofopitant Dihydrochloride** solutions.

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **Vofopitant Dihydrochloride** in DMSO.

Materials:

- **Vofopitant Dihydrochloride** (MW: 505.37 g/mol) [8]
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Calibrated analytical balance

- Microcentrifuge tubes

Procedure:

- Accurately weigh the desired amount of **Vofopitant Dihydrochloride** using a calibrated analytical balance.
- Calculate the required volume of DMSO to achieve a 10 mM concentration.
- Add the calculated volume of DMSO to the microcentrifuge tube containing the **Vofopitant Dihydrochloride**.
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.^[7]
- Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

- **Vofopitant Dihydrochloride**
- Selected aqueous buffer (e.g., PBS, pH 7.4)
- Orbital shaker with temperature control
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis

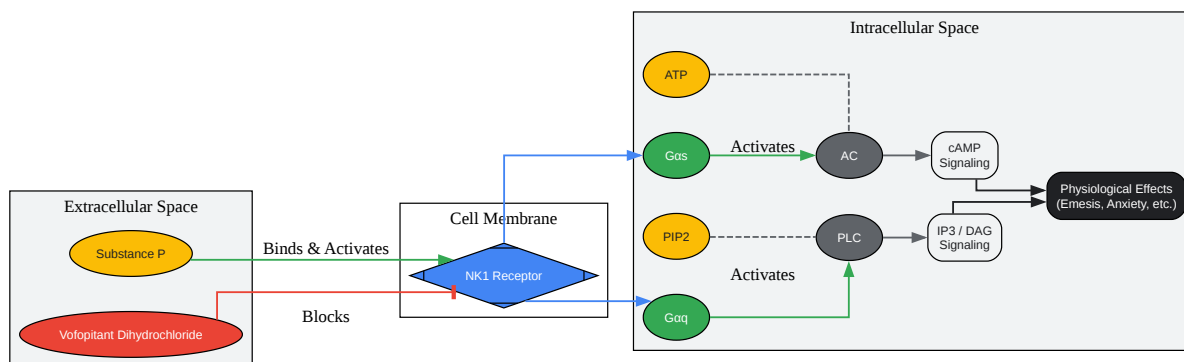
Procedure:

- Add an excess amount of **Vofopitant Dihydrochloride** to a known volume of the aqueous buffer in a sealed container.
- Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, centrifuge the suspension to pellet the undissolved solid.
- Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
- Determine the concentration of **Vofopitant Dihydrochloride** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
- The resulting concentration represents the equilibrium solubility of the compound in the tested buffer.

Signaling Pathway

Vofopitant Dihydrochloride functions as a competitive antagonist of the Neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[3][4][5] The natural ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[9][10]

The activation of the NK1 receptor by Substance P leads to the coupling of Gαq and Gαs proteins.[10][11] This subsequently stimulates downstream signaling pathways, including the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway.[10] **Vofopitant Dihydrochloride** exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.[3][4][5]

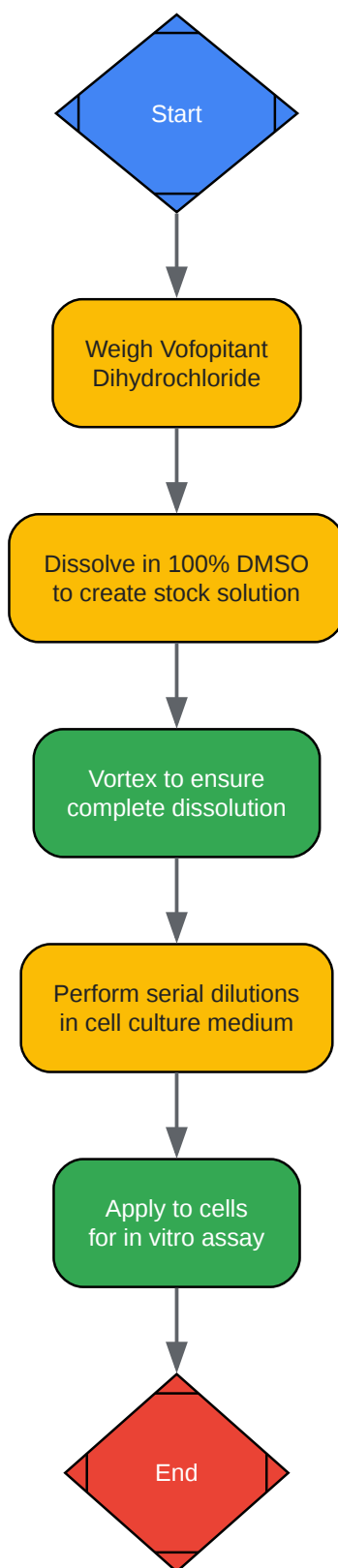


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Vofopitant Dihydrochloride Signaling Pathway

Experimental Workflow for In Vitro Assay Preparation

The following diagram illustrates a typical workflow for preparing **Vofopitant Dihydrochloride** for in vitro cell-based assays.



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In Vitro Assay Preparation Workflow

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